- High efficient hydrogenation of lignin-derived monophenols to cyclohexanols over Pd/γ-Al2O3 under mild conditionsCatalysts, 2016, 6(1),,
Cas no 931-17-9 (Cyclohexane-1,2-diol)

Cyclohexane-1,2-diol structure
Nome del prodotto:Cyclohexane-1,2-diol
Cyclohexane-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexane-1,2-diol
- 1,2-Cyclohexanediol
- 1,2-Cyclohexandiol
- 1,2-Cyclohexanediol (cis- and trans- mixture)
- 1,2-Benzenediol, hexahydro-
- 1,2-Cyclohexanediol(cis&trans Mixture)
- 1,2-Cyclohexanediol, cis
- trans-mix
- 1,2-Dihydroxycyclohexane (cis- and trans- mixture)
- 1,2-Dihydroxycyclohexane
- 2-Hydroxycyclohexanol
- Pyrocatechitol
- Brenzkatechin
- Brenzkatechin [German]
- 1,2-trans-Cyclohexanediol
- trans-1,2-Dihydroxycyclohexane
- PFURGBBHAOXLIO-UHFFFAOYSA-N
- (cis/trans)-cyclohexane-1,2-diol
- 1,2-Cyclohexanediol, mixture of cis and trans
- trans-1,2-cyclohexandiol
- 1,2-Cyclohexanediol, trans-
- Hexahy
- NSC 10110
- NSC34836
- MFCD00003861
- 1,2-cyclohexane-diol
- NSC-52143
- I+/--Cyclohexandiol-(1,2)
- SB46763
- 54383-22-1
- NSC52143
- NSC-150568
- AI3-06457
- 2-06-00-00744 (Beilstein Handbook Reference)
- P27V53MH26
- UNII-P27V53MH26
- DB-059594
- NS00079965
- DB-044357
- DB-072373
- DTXCID80212720
- NSC-10110
- 1,2-Cyclohexanediol,c&t
- SCHEMBL33549
- 1,a2-aCyclohexanediol
- NSC150568
- CS-0155355
- NSC10110
- DB-042819
- BRN 2036627
- Hexahydrocatechol
- SB45386
- EN300-96148
- (+/-)-trans-1,2-cyclohexanediol
- NSC-34836
- STL257460
- AKOS009156389
- DTXSID50871843
- 1,2-trans-Dihydroxycyclohexane
- C1802
- AS-57309
- DB-057369
- Z600453486
- CHEBI:24567
- FD9018
- BBL027442
- J-660004
- Q15410906
- 1,2-Cyclohexanediol, cis + trans
- 931-17-9
- EINECS 213-229-8
- J-660044
- 1,2 Cyclohexanediol, mix of cis and trans
- SY048834
- trans-2-Hydroxycyclohexanol
- 1,2-Cyclohexanediol cis-trans
-
- MDL: MFCD00003861
- Inchi: 1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2
- Chiave InChI: PFURGBBHAOXLIO-UHFFFAOYSA-N
- Sorrisi: OC1C(O)CCCC1
- BRN: 2036627
Proprietà calcolate
- Massa esatta: 116.08400
- Massa monoisotopica: 116.08373
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 62.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.2
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.9958 (rough estimate)
- Punto di fusione: 104°C(lit.)
- Punto di ebollizione: 236°C(lit.)
- Punto di infiammabilità: 118-120°C/10mm
- Indice di rifrazione: 1.4270 (estimate)
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 40.46000
- LogP: 0.28220
- Solubilità: Solubile in acqua
Cyclohexane-1,2-diol Informazioni sulla sicurezza
- Istruzioni di sicurezza: S23-S24/25
- RTECS:GV0220000
Cyclohexane-1,2-diol Dati doganali
- CODICE SA:2906199090
- Dati doganali:
Codice doganale cinese:
2906199090Panoramica:
2906199090. altri alcoli naftenici, cicloenolo e cicloterpenolo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906199090. alcoli ciclanici, cicloterapici o cicloterapici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
Cyclohexane-1,2-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96148-25g |
cyclohexane-1,2-diol |
931-17-9 | 95% | 25g |
$88.0 | 2023-09-01 | |
Enamine | EN300-96148-0.1g |
cyclohexane-1,2-diol |
931-17-9 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0480-100G |
1,2-Cyclohexanediol (cis- and trans- mixture) |
931-17-9 | >98.0%(GC) | 100g |
¥650.00 | 2024-04-15 | |
Enamine | EN300-96148-0.5g |
cyclohexane-1,2-diol |
931-17-9 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-96148-50.0g |
cyclohexane-1,2-diol |
931-17-9 | 95.0% | 50.0g |
$145.0 | 2025-03-21 | |
Chemenu | CM203280-100g |
Cyclohexane-1,2-diol |
931-17-9 | 95% | 100g |
$100 | 2024-07-19 | |
abcr | AB115137-500g |
1,2-Cyclohexanediol, cis + trans, 98%; . |
931-17-9 | 98% | 500g |
€813.80 | 2025-02-27 | |
1PlusChem | 1P006IWB-500g |
CYCLOHEXANE-1,2-DIOL |
931-17-9 | 97% | 500g |
$228.00 | 2025-02-21 | |
A2B Chem LLC | AD03627-10g |
1,2-Cyclohexanediol |
931-17-9 | 95% | 10g |
$7.00 | 2024-07-18 | |
A2B Chem LLC | AD03627-25g |
1,2-Cyclohexanediol |
931-17-9 | 95% | 25g |
$7.00 | 2023-12-29 |
Cyclohexane-1,2-diol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Water ; 2 MPa, rt → 60 °C; 12 h, 60 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Water
Riferimento
- Manufacture of catechol and its derivatives, Japan, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Water Catalysts: Ferric sulfate , Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; 2 h, 110 °C
Riferimento
- Facile and efficient hydrolysis of organic halides, epoxides, and esters with water catalyzed by ferric sulfate in a PEG1000-DAIL[BF4]/toluene temperature-dependent biphasic systemNew Journal of Chemistry, 2011, 35(2), 292-298,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C
Riferimento
- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions SequentiallyInorganic Chemistry, 2016, 55(12), 5729-5731,
Synthetic Routes 5
Condizioni di reazione
1.1 157 - 158 °C
Riferimento
- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Tungsten zirconium phosphate ((W,Zr)(HPO4)2) Solvents: Acetonitrile ; 48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C
Riferimento
- Catalysts for oxidation of olefins and ketones, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Selenious acid , Polystyrene Solvents: Acetonitrile ; 10 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 30 °C
Riferimento
- Method for preparing 1,2-diol by oxidizing olefin under se-containing high polymer catalysis, China, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Water Catalysts: Silica , Titania , Sulfate ; 45 min, 50 °C
Riferimento
- Process for preparation of 1,2-cyclohexanediol via hydrolysis of cyclohexene oxide in the presence of solid acid catalyst, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Carbon dioxide , Water Catalysts: 1H-Imidazolium, 1-ethyl-3-methyl-, salt with 1H-1,2,4-triazole (1:1) ; rt → 140 °C; 3 h, 1 bar, 140 °C
Riferimento
- Highly Efficient Hydration of Epoxides under Atmospheric Pressure and Low Water/Epoxide Ratios by a Tunable Azolate Ionic Liquid through Anion-Cation Synergetic CatalysisIndustrial & Engineering Chemistry Research, 2022, 61(44), 16402-16407,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ; 6 h, 2 MPa, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Ru subnanoparticles on N-doped carbon layer coated SBA-15 as efficient Catalysts for arene hydrogenationApplied Catalysis, 2019, 585,,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
- Preparation of cyclohexane-1,2-diol and alkyl-substituted cyclopentane-1,2-diol by the hydration of their corresponding oxidesVopr. Neftekhim., 1977, 9, 35-9,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Water , Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:1) ; 1.5 h, rt
Riferimento
- Mild Organic Ammonium Tribromide-Mediated Regioselective Ring Opening of Epoxides with Alcohols, Water, Acetic Anhydride, and Amines Under Solvent-Free Reaction ConditionsSynthetic Communications, 2011, 41(12), 1829-1837,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 60 min, 25 °C
Riferimento
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxidesSynthesis, 2009, (20), 3433-3438,
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: [[1,1′-Biphenyl]-4,4′-dicarboxylato(2-)-κO4]hydroxyaluminum (coordinated Li/CuCl(THF)) Solvents: Acetonitrile , Water ; 18 h, 80 °C
Riferimento
- Chemoselective Oxidation of Alkenes by Metal-Organic Framework-Supported Copper CatalystEuropean Journal of Inorganic Chemistry, 2023, 26(25),,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel , Cobalt Solvents: Isopropanol ; 4 h, 5 MPa, 100 °C
Riferimento
- High surface area biochar from Sargassum tenerrimum as potential catalyst support for selective phenol hydrogenationEnvironmental Research, 2020, 186,,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium borohydride Solvents: 1,2-Dichlorobenzene ; 4 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Riferimento
- Reactivity Control via Dihydrogen Bonding: Diastereoselection in Borohydride Reductions of α-HydroxyketonesJournal of the American Chemical Society, 1999, 121(37), 8655-8656,
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Disodium phosphate , Silica , Dipotassium osmate , Poly(allylamine hydrochloride) , 1,4-Bis(9-O-dihydroquinidinyl)phthalazine Solvents: Acetone , Water ; 8 h, rt
Riferimento
- Bioinspired Nanoparticle-Assembly Route to a Hybrid Scaffold: Designing a Robust Heterogeneous Catalyst for Asymmetric Dihydroxylation of OlefinsEuropean Journal of Inorganic Chemistry, 2015, 2015(29), 4965-4970,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ; 30 min, rt
Riferimento
- Investigation of the catalytic activity of an electron-deficient vanadium(IV) tetraphenylporphyrin: A new, highly efficient and reusable catalyst for ring-opening of epoxidesPolyhedron, 2011, 30(13), 2244-2252,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Acetonitrile ; 10 h, 80 °C
Riferimento
- Polystyrene selenization method using diselenide as selenium source, China, , ,
Cyclohexane-1,2-diol Raw materials
Cyclohexane-1,2-diol Preparation Products
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- amyl caproate (540-07-8)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Methylcyclohexane (108-87-2)
- cyclohexyl butyrate (1551-44-6)
- Cyclohexanol (108-93-0)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclohexyl hexanoate (6243-10-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Cyclohexane-1,2-diol (931-17-9)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- 1,6-Hexanediol (629-11-8)
Cyclohexane-1,2-diol Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:931-17-9)1,2-Cyclohexanediol
Numero d'ordine:sfd11684
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:931-17-9)
Numero d'ordine:SDF493
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 14:57
Prezzo ($):
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:931-17-9)
Numero d'ordine:SFD498
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:931-17-9)1,2-Cyclohexanediol
Numero d'ordine:1660508
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Cyclohexane-1,2-diol Letteratura correlata
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Categorie correlate
- Solventi e chimici organici Composti organici Alcol/Etere
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